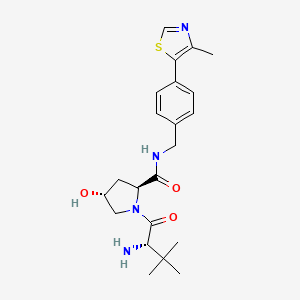

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a comprehensive description of its molecular architecture and stereochemical configuration. The complete International Union of Pure and Applied Chemistry name is (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, which systematically describes each structural component and stereochemical designation.

The stereochemical descriptors embedded within this nomenclature are particularly significant, as they define the three-dimensional arrangement of atoms around the chiral centers present in the molecule. The (2S,4R) designation refers to the stereochemistry at positions 2 and 4 of the pyrrolidine ring system, while the additional (2S) descriptor indicates the configuration at the alpha-carbon of the amino acid residue. These stereochemical assignments are crucial for the compound's biological activity, as different stereoisomers can exhibit dramatically different pharmacological properties.

The molecular structure contains a pyrrolidine ring system as its central scaffold, which is substituted at multiple positions to create the final compound architecture. The 4-hydroxy substituent provides a hydroxyl functional group that contributes to the molecule's hydrogen bonding capacity and overall polarity profile. The N-terminal region features a benzyl group that is further substituted with a thiazole heterocycle, specifically a 4-methyl-1,3-thiazol-5-yl moiety, which contributes significantly to the compound's aromatic character and potential for pi-pi stacking interactions.

The International Chemical Identifier representation provides additional structural specificity: InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19-/m1/s1. This notation completely describes the connectivity and stereochemistry of all atoms within the molecule, providing an unambiguous representation that can be used for database searches and computational modeling applications.

CAS Registry Number and Alternative Designations (VH032, AHPC, ULM-1)

The Chemical Abstracts Service registry system has assigned multiple registry numbers to this compound and its various salt forms, reflecting the importance of this molecule in chemical literature and commercial applications. The primary Chemical Abstracts Service registry number for the free base form is 1448297-52-6, which serves as the definitive identifier for this specific molecular entity in chemical databases and regulatory documentation.

The hydrochloride salt form, which represents a commonly used formulation for enhanced solubility and stability, carries the Chemical Abstracts Service registry number 1448189-80-7. This salt form is frequently encountered in research applications and commercial preparations, as the hydrochloride provides improved handling characteristics and aqueous solubility compared to the free base form.

The compound is known by several alternative designations that have become widely adopted in the scientific literature and commercial marketplace. The designation VH032 represents one of the most commonly used abbreviated names, though it technically refers to the N-acetylated derivative rather than the free amine compound under discussion. Despite this technical distinction, VH032 is frequently used in literature to describe the broader family of related compounds including the amino derivative.

The designation (S,R,S)-AHPC reflects the stereochemical configuration of the molecule using a simplified notation system. This nomenclature emphasizes the three key stereogenic centers and has gained acceptance in the proteolysis-targeting chimera research community where this compound serves as an important building block. The acronym AHPC itself derives from earlier naming conventions, though the full expansion is less commonly referenced in current literature.

ULM-1 represents another widely recognized designation for this compound, particularly in the context of its use as a von Hippel-Lindau protein ligand. This designation has historical significance as it was among the first systematic names applied to this molecular scaffold when it was initially developed as a chemical probe for studying protein-protein interactions.

Additional designations found in chemical databases include Protein degrader 1 hydrochloride, VHL Ligand 1, and various numerical catalog identifiers used by commercial suppliers. These alternative names reflect the compound's primary application areas and provide researchers with multiple search terms for locating relevant literature and commercial sources.

Molecular Formula and Weight Analysis

The molecular formula C22H30N4O3S provides a concise representation of the atomic composition of this compound in its free base form. This formula indicates the presence of 22 carbon atoms, 30 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom, totaling 60 atoms in the complete molecular structure. The molecular weight of the free base form is precisely 430.574 daltons, though this value is commonly rounded to 430.6 grams per mole for practical applications.

The elemental composition analysis reveals several important characteristics about the molecular structure and properties. The carbon-to-hydrogen ratio of 22:30 indicates a relatively saturated molecule with limited degrees of unsaturation beyond the aromatic and heterocyclic ring systems. The presence of four nitrogen atoms distributed across different functional groups - including the pyrrolidine ring, the primary amine, the amide linkages, and the thiazole heterocycle - contributes significantly to the compound's basicity and hydrogen bonding potential.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C22H30N4O3S | C22H31ClN4O3S |

| Molecular Weight | 430.6 g/mol | 467.0 g/mol |

| CAS Registry Number | 1448297-52-6 | 1448189-80-7 |

| Stereochemistry | (2S,4R)-configuration at pyrrolidine; (2S) at amino acid | Same as free base |

The hydrochloride salt form exhibits a modified molecular formula of C22H31ClN4O3S, reflecting the addition of one hydrogen chloride molecule to form the salt. This results in an increased molecular weight of 467.0 grams per mole for the hydrochloride salt. The formation of the hydrochloride salt typically occurs through protonation of the primary amine group, which represents the most basic site within the molecule.

The sulfur atom present in the molecular formula is exclusively located within the thiazole heterocycle, where it participates in the aromatic pi-electron system. This thiazole ring contributes to the overall aromatic character of the molecule and provides opportunities for various non-covalent interactions including pi-pi stacking and heteroatom coordination. The oxygen atoms are distributed across multiple functional groups, including the hydroxyl group on the pyrrolidine ring, the carbonyl groups of the amide linkages, which collectively contribute to the compound's hydrogen bonding capacity and overall polarity.

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOXMSNKPDWMEF-ZIFCJYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps

Formation of the Pyrrolidine Core: The stereochemically defined pyrrolidine-2-carboxylic acid derivative is synthesized, often starting from chiral precursors or via asymmetric synthesis using chiral catalysts to establish the 2S,4R configuration.

Introduction of the (S)-2-amino-3,3-dimethylbutanoyl Group: This step involves amide bond formation between the pyrrolidine core and the (S)-2-amino-3,3-dimethylbutanoic acid or its activated derivative (e.g., acid chloride or activated ester).

Attachment of the 4-(4-methylthiazol-5-yl)benzyl Moiety: This is typically achieved via nucleophilic substitution or reductive amination, attaching the benzyl group bearing the methylthiazole substituent to the nitrogen atom of the pyrrolidine ring.

Protection and Deprotection: Functional groups such as amino and hydroxyl groups are protected during intermediate steps to prevent side reactions and then deprotected under mild conditions.

Salt Formation: The final compound is often isolated as its hydrochloride salt to enhance stability and solubility.

Typical Reaction Conditions

Solvents: Common solvents include 1,4-dioxane, dichloromethane, and DMF, chosen for their compatibility with reagents and intermediates.

Temperature: Reactions are generally conducted at controlled temperatures, often around room temperature (~20°C) to moderate heating (~40-60°C), depending on the step.

Reaction Time: Typical reaction times range from 2 to 6 hours, with some steps requiring extended stirring for completion.

pH Control: Acidic or basic conditions are carefully maintained to optimize coupling efficiency and minimize racemization.

Industrial Scale and Process Optimization

Industrial synthesis leverages automated reactors and continuous flow chemistry for scalability and reproducibility. Purification employs chromatographic techniques and crystallization to achieve >98% purity.

Exemplary Preparation Procedure and Yield Data

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Coupling of (S)-2-amino-3,3-dimethylbutanoic acid with pyrrolidine derivative | Use of coupling agents (e.g., HATU, EDCI), room temp, 3-4 h | 85-90 | Stereochemistry preserved |

| 2 | Attachment of 4-(4-methylthiazol-5-yl)benzyl group via reductive amination | Hydrogen chloride in 1,4-dioxane, 20°C, 3 h | 99.87 | High purity hydrochloride salt |

| 3 | Deprotection of functional groups | Mild acidic/basic conditions | 90-95 | Ensures free amino and hydroxyl groups |

| 4 | Purification by chromatography and crystallization | Solvent systems optimized per batch | >98 | Final product assay ≥98% |

This procedure yields the hydrochloride salt of the target compound with high stereochemical integrity and purity, suitable for pharmaceutical applications.

Research Findings and Optimization Insights

Stereochemical Control: Use of chiral starting materials and catalysts is critical to maintain the (2S,4R) and (S) configurations throughout synthesis.

Coupling Efficiency: Optimized coupling agents and reaction conditions minimize racemization and side products, enhancing yield and purity.

Salt Formation: Conversion to hydrochloride salt improves compound stability and facilitates handling during downstream processing.

Purification: Combining chromatographic purification with crystallization leads to reproducible high-quality batches essential for medicinal chemistry research.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Chiral pyrrolidine derivatives, (S)-2-amino-3,3-dimethylbutanoic acid, 4-(4-methylthiazol-5-yl)benzyl halides or aldehydes |

| Coupling Agents | HATU, EDCI, DCC (varied by step) |

| Solvents | 1,4-Dioxane, DMF, DCM |

| Temperature Range | 20°C to 60°C |

| Reaction Time | 2–6 hours per step |

| Purification Techniques | Chromatography (HPLC), crystallization |

| Final Product Form | Hydrochloride salt |

| Purity | ≥98% (assay) |

| Yield | Typically 85–99% depending on step |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains several reactive moieties critical to its chemical behavior:

2.2. Stability and Degradation

-

Hydrolytic Sensitivity : The carboxamide bond undergoes slow hydrolysis at pH < 3 or pH > 10, forming carboxylic acid and amine byproducts .

-

Oxidative Pathways : The hydroxylated pyrrolidine is prone to oxidation, requiring storage under inert atmospheres .

Role in PROTAC Assembly

This compound serves as the VHL E3 ligase-binding ligand in PROTACs, enabling targeted degradation of oncoproteins. Key reaction steps include:

Comparative Reactivity of Analogues

Critical Research Findings

-

Stereochemical Dependency : The (2S,4R) configuration is essential for VHL binding, with inactive (2S,4S) analogues showing no degradation activity .

-

Kinetic Studies : PROTACs using this ligand exhibit sub-nanomolar DC50 values for targets like BRD4 and EGFR, attributed to optimized linker length .

-

Metabolic Stability : Cytochrome P450 assays show minimal hepatic metabolism, supporting oral bioavailability .

This compound’s reactivity is finely tuned for its role in targeted protein degradation, with synthetic and functional studies underscoring its importance in modern chemical biology. Future research may explore novel linker chemistries to expand its therapeutic applications.

Scientific Research Applications

Anticancer Research

Research indicates that (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide exhibits promising anticancer properties. It has been studied for its ability to inhibit specific pathways involved in tumor growth and metastasis. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Targeting the VHL Pathway

The compound has been identified as a ligand for the von Hippel-Lindau (VHL) protein, which plays a crucial role in regulating hypoxia-inducible factors (HIFs). By stabilizing HIFs under normoxic conditions, it may influence angiogenesis and cellular metabolism. This mechanism is particularly relevant in the context of tumors that exploit the hypoxic response for growth and survival.

Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective properties. It has shown potential in models of neurodegenerative diseases by mitigating oxidative stress and inflammation within neuronal cells. This application highlights its versatility beyond oncology.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 75 | Moderate |

| 50 | 50 | High |

Case Study 2: VHL Pathway Modulation

In research published in Nature Communications, the interaction of this compound with VHL was characterized using surface plasmon resonance (SPR). The findings revealed a strong binding affinity, suggesting its potential as a therapeutic agent targeting VHL-related pathways.

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | 50 nM |

| Half-life | 12 hours |

Mechanism of Action

VHL ligand 1 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets involved include hypoxia-inducible factor alpha subunits, which are critical for the cellular response to low oxygen levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of chiral pyrrolidine carboxamides with structural variations that modulate bioactivity, solubility, and target selectivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Impact on Bioactivity: The 4-methylthiazole moiety in the parent compound is critical for hydrophobic interactions with CRBN . Replacing this group with 2-methyloxazole (Example 187) or imidazole (Example 189) alters binding kinetics but may reduce ligase recruitment efficiency . The cyanobenzamido analog (Example 44, ) demonstrates improved metabolic stability compared to the parent compound, likely due to reduced oxidative metabolism of the cyano group.

Stereochemical Sensitivity: Minor stereochemical changes, such as switching from (2S,4R) to (2S,4S) in Compound 70 , abolish CRBN-binding activity, highlighting the strict stereochemical requirements for ligase engagement.

Synthetic Accessibility: The parent compound’s synthesis involves coupling (S)-2-amino-3,3-dimethylbutanoic acid to the pyrrolidine core under standard peptide-coupling conditions . In contrast, analogs like Compound 44 require isocyanide-based multicomponent reactions, which offer modularity but lower yields (33%) .

Pharmacological Potential: Derivatives of the parent compound, such as those in , show low-nanomolar potency in degrading tissue transglutaminase (TG2) in cancer models . However, analogs with bulkier substituents (e.g., isoindolin-1-one in Example 4C ) may face challenges in cell permeability.

Biological Activity

The compound (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (CAS: 1948273-02-6) is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Formula

- Molecular Formula: C23H32N4O3S

- Molecular Weight: 444.59 g/mol

- Purity: ≥95%

Structural Representation

The compound features a pyrrolidine ring, a thiazole moiety, and an amino acid derivative. The stereochemistry at the 2S and 4R positions is crucial for its biological activity.

The compound has been studied primarily as a VHL (Von Hippel-Lindau protein) inhibitor , which plays a significant role in the regulation of the hypoxia-inducible factor (HIF) pathway. Inhibition of VHL can lead to increased levels of HIF-1α, promoting the expression of genes involved in cellular responses to hypoxia, which is beneficial in conditions like ischemia and cancer.

Pharmacological Effects

- Hypoxia Response Modulation :

- Antitumor Activity :

- Neuroprotective Effects :

Case Study 1: VHL Inhibition in Cancer Therapy

A study demonstrated that the compound significantly inhibited tumor growth in xenograft models of TNBC. The mechanism involved upregulation of HIF target genes that promote vascularization and metabolic adaptation under hypoxic conditions .

Case Study 2: Erythropoiesis Enhancement

Research indicated that administration of this compound in animal models resulted in increased hemoglobin levels and red blood cell counts, suggesting its utility in treating anemia associated with chronic kidney disease .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are established for this compound, and how is stereochemical integrity maintained?

- Methodology : The synthesis involves a multi-step process starting with chiral pyrrolidine precursors. Key steps include:

- Coupling reactions : Use of EDCI/HOBt for amide bond formation between the pyrrolidine core and substituted benzylamine ( ).

- Hydroxyl protection : Temporary protection of the 4-hydroxy group with tert-butyldimethylsilyl (TBS) ether to prevent side reactions ( ).

- Chiral resolution : Chiral HPLC or enzymatic resolution ensures enantiomeric purity of intermediates ().

Q. What analytical techniques are critical for assessing purity and structural integrity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Mobile phases often combine methanol and phosphate buffers (pH 5.5) ( ).

- Mass spectrometry : High-resolution LC-MS (ESI+) confirms molecular weight (e.g., m/z 590.3 [M+H]⁺) and detects impurities ( ).

- NMR : 2D-COSY and HSQC resolve overlapping signals in the pyrrolidine and thiazole regions ( ).

Q. How should researchers handle stability issues during storage?

- Storage : Lyophilized solid stored at -20°C under argon; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles ().

- Degradation monitoring : Accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to identify hydrolysis products ( ).

Advanced Research Questions

Q. How can synthetic yields be improved for the amide coupling step?

- Optimization strategies :

- Catalysis : Replace EDCI/HOBt with PyBOP or HATU for higher coupling efficiency ().

- Solvent effects : Use DMF/DCM mixtures (4:1 v/v) to enhance solubility of hydrophobic intermediates ( ).

- Temperature control : Conduct reactions at 0–4°C to minimize racemization ( ).

Q. What approaches resolve contradictions in purity data between HPLC and LC-MS?

- Orthogonal methods :

- Ion-pair chromatography : Use heptafluorobutyric acid (HFBA) as an ion-pairing agent to separate co-eluting impurities ().

- Tandem MS/MS : Fragment ions (e.g., m/z 325.1 for the pyrrolidine core) distinguish isobaric contaminants ( ).

Q. How is stereochemical inversion at the 4-hydroxy position prevented during synthesis?

- Protecting groups : Use acid-labile TBS ethers instead of benzyl groups to avoid basic conditions that promote epimerization ( ).

- Kinetic control : Shorten reaction times for steps involving the 4-hydroxy group (e.g., <2 hours for deprotection) ( ).

- Monitoring : Periodic chiral HPLC checks during synthesis ().

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell lines?

- Experimental design :

- Control normalization : Use housekeeping genes (e.g., GAPDH) and internal standards (e.g., puromycin) to correct for viability assay variability ().

- Solvent controls : DMSO concentrations >0.1% may artifactually modulate thiazole-related pathways ( ).

Q. Why do degradation profiles vary under oxidative vs. thermal stress?

- Mechanistic insights :

- Oxidative stress : The thiazole ring is prone to sulfoxide formation (m/z +16), detectable via LC-MS ( ).

- Thermal degradation : Hydrolysis of the pyrrolidine carboxamide generates a carboxylic acid derivative (m/z -17) ().

- Mitigation : Add antioxidants (e.g., BHT) to storage buffers or use inert packaging ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.